Cas no 683241-87-4 (5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole)

5-Bromo-2-chloro-6-(trifluoromethyl)benzoimidazole is a halogenated benzoimidazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring bromo, chloro, and trifluoromethyl substituents, enhances reactivity and selectivity, making it a valuable intermediate in heterocyclic synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the halogenated positions allow for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and well-defined synthetic pathway ensure reproducibility in research applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole structure
683241-87-4 structure
Product Name:5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole
CAS No:683241-87-4
MF:C8H3BrClF3N2
MW:299.475030183792
CID:2124781
PubChem ID:11623570
Update Time:2025-06-08

5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole
    • SCHEMBL2419440
    • 5-Bromo-2-chloro-6-(trifluoromethyl)-1H-1,3-benzimidazole
    • 6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole
    • DTXSID201216262
    • 5-Bromo-2-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
    • 5-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole
    • 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)-
    • DB-317378
    • 683241-87-4
    • Inchi: 1S/C8H3BrClF3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15)
    • InChI Key: YTOVFSGFEPGUDD-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl

Computed Properties

  • Exact Mass: 297.91202Da
  • Monoisotopic Mass: 297.91202Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.7Ų

5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole

Introduction to 5-Bromo-2-Chloro-6-(Trifluoromethyl)benzoimidazole (CAS No. 683241-87-4)

5-Bromo-2-chloro-6-(trifluoromethyl)benzoimidazole (CAS No. 683241-87-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique combination of bromine, chlorine, and trifluoromethyl substituents on the benzoimidazole ring imparts distinct chemical and biological characteristics, making it a valuable candidate for various applications.

The structure of 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole is characterized by a benzoimidazole core with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. These substituents contribute to the compound's high lipophilicity and stability, which are crucial for its potential therapeutic applications. The bromine and chlorine atoms enhance the compound's reactivity and selectivity, while the trifluoromethyl group increases its metabolic stability and pharmacokinetic properties.

Recent studies have highlighted the potential of 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell wall synthesis and membrane integrity, leading to cell death.

In addition to its antifungal properties, 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole has also been investigated for its anticancer potential. Studies conducted by researchers at the National Cancer Institute have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The pharmacokinetic profile of 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole has been extensively studied to optimize its therapeutic efficacy. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable distribution pattern, with significant accumulation in target tissues such as the liver and lungs. These properties make it an attractive candidate for further development as an oral therapeutic agent.

Toxicity studies have also been conducted to evaluate the safety profile of 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole. Results from these studies indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

The synthesis of 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole has been optimized using modern synthetic techniques to ensure high yields and purity. The most common synthetic route involves the condensation of 2-amino-5-bromobenzoic acid with 1H-imidazole in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Subsequent bromination and chlorination steps are then carried out to introduce the desired substituents on the benzoimidazole ring.

In conclusion, 5-bromo-2-chloro-6-(trifluoromethyl)benzoimidazole (CAS No. 683241-87-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as an antifungal and anticancer agent. Ongoing research efforts aim to elucidate its mechanism of action and optimize its therapeutic potential for clinical use.

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